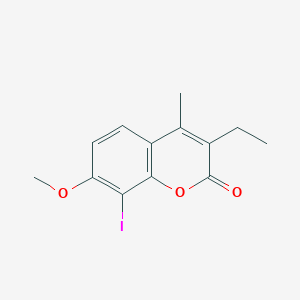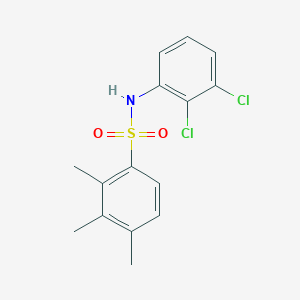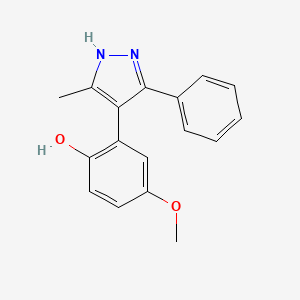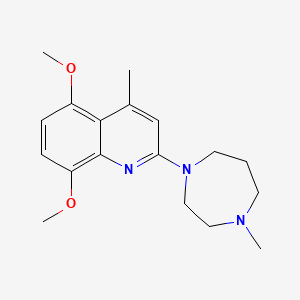
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide, also known as DPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPB is a pyrazolone derivative that exhibits a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用機序
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide results in reduced inflammation and pain.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes.
実験室実験の利点と制限
One of the advantages of using N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide in lab experiments is its ability to inhibit COX enzymes, which are involved in the inflammatory response. This makes N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide. One potential direction is the investigation of its potential therapeutic applications in cancer. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is the development of more soluble derivatives of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide, which could improve its bioavailability and make it a more viable candidate for in vivo studies.
Conclusion:
In conclusion, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide is a pyrazolone derivative that exhibits a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Its mechanism of action involves the inhibition of COX enzymes, which are involved in the inflammatory response. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide has potential therapeutic applications in various diseases, and further studies are needed to determine its efficacy in vivo.
合成法
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with 1,3-dibromopropane in the presence of potassium carbonate. The resulting product is then reacted with propylamine to yield N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide.
科学的研究の応用
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-propylbenzamide has also been found to exhibit analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.
特性
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-15-23(20(25)17-11-7-5-8-12-17)19-16(2)22(3)24(21(19)26)18-13-9-6-10-14-18/h5-14H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKLZKVKDVOIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)
![1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746064.png)



![N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B5746107.png)


![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5746125.png)
![N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5746133.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5746140.png)
![ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5746141.png)